1-Methyl-4-(oxan-2-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
357916-08-6 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-methyl-4-(oxan-2-yl)piperazine |
InChI |
InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)10-4-2-3-9-13-10/h10H,2-9H2,1H3 |
InChI Key |
LAEYPHNBLVEVEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCCCO2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 4 Oxan 2 Yl Piperazine
Historical and Modern Approaches to Piperazine (B1678402) Ring Synthesis
The piperazine ring is a ubiquitous scaffold in pharmaceuticals. Historically, its synthesis often involved the reaction of 1,2-dichloroethane (B1671644) with ammonia, a process that also generates various other ethyleneamines as byproducts. wikipedia.org Another classic method is the reduction of pyrazine (B50134) using sodium in ethanol. wikipedia.org
Modern synthetic chemistry has introduced more efficient and selective catalytic methods. Industrial production frequently relies on the catalytic cyclization of precursors like diethanolamine, often in the presence of hydrogen and a metal-containing catalyst at high temperatures and pressures. google.com A variety of catalysts have been explored for these transformations, including those based on nickel, copper, cobalt, and zeolites, to improve selectivity and yield. researchgate.net Recent advancements focus on direct C-H functionalization of the piperazine ring, employing photoredox catalysis to introduce substituents onto the carbon backbone, thereby expanding the structural diversity of accessible piperazine derivatives. mdpi.comnsf.gov
Table 1: Comparison of Selected Piperazine Synthesis Methods
| Method | Precursors | Conditions | Key Features |
|---|---|---|---|
| Classical Ammoniation | 1,2-Dichloroethane, Ammonia | High Temperature/Pressure | Historical method; produces a mixture of ethyleneamines. wikipedia.org |
| Pyrazine Reduction | Pyrazine, Sodium, Ethanol | Reflux | Classic laboratory-scale synthesis. wikipedia.org |
| Catalytic Cyclization | Diethanolamine, Methylamine | 180-230°C, 50-300 bar H₂, Cu-catalyst | Industrial process for N-methylpiperazine; high yield. google.com |
| Catalytic Cyclodeamination | Diethylenetriamine (DETA) | Zeolite-based catalysts | Alternative catalytic route. researchgate.net |
| Photoredox C-H Functionalization | N-Boc Piperazine, Aryl Halides | Iridium or Organic Photocatalyst | Modern method for direct C-H functionalization; mild conditions. mdpi.comorganic-chemistry.org |
Synthetic Pathways for Oxane Ring Construction
The oxane ring, also known as tetrahydropyran (B127337) (THP), is another important heterocycle found in many natural products. rsc.org Its synthesis can be achieved through several key strategies. A classic approach involves the hydrogenation of 3,4-dihydropyran over a Raney nickel catalyst. wikipedia.orgorgsyn.org Other historical methods include the dehydration of 1,5-pentanediol (B104693) with strong acids. orgsyn.org
Modern methods offer greater control and efficiency. organic-chemistry.org Intramolecular hydroalkoxylation or cycloetherification of γ- and δ-hydroxy olefins, often catalyzed by platinum or other transition metals, provides a direct route to substituted oxanes. organic-chemistry.org The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is another powerful tool for constructing the tetrahydropyran-4-ol framework, often with high stereoselectivity. organic-chemistry.org Furthermore, formal [4+2] cycloadditions of allylsilanes with aldehydes have been developed for the stereoselective synthesis of highly substituted tetrahydropyrans. acs.org
Specific Chemical Strategies for the Synthesis of 1-Methyl-4-(oxan-2-yl)piperazine
The direct synthesis of the target molecule is typically achieved by coupling 1-methylpiperazine (B117243) with an activated oxane precursor. A common strategy involves the reaction of 1-methylpiperazine with 2-halotetrahydropyran or another derivative where the C2 position is rendered electrophilic. This reaction proceeds via nucleophilic substitution, where the secondary amine of the piperazine attacks the anomeric carbon of the oxane ring.
For instance, the synthesis can be accomplished by reacting 1-methylpiperazine with 2-bromotetrahydropyran. This type of N-alkylation is a well-established method for functionalizing piperazines. nih.govresearchgate.net
The C2 carbon of the oxane ring in this compound is a stereocenter, making stereoselective synthesis a critical consideration for accessing specific enantiomers or diastereomers. The stereoselective construction of 2-substituted tetrahydropyrans is a well-researched area. acs.org Methods include:
Catalytic Asymmetric Reactions: One-pot sequential catalysis involving a highly enantioselective Henry reaction followed by an oxa-Michael reaction can produce 2,6-cis-substituted tetrahydropyrans with excellent diastereo- and enantioselectivity. acs.org
Substrate-Controlled Synthesis: The inherent stereochemistry of a starting material, such as a chiral alcohol, can direct the formation of a specific diastereomer of the resulting THP ether. wikipedia.org
Formal Cycloadditions: Stereoselective formal [4+2] cycloadditions can control the relative stereochemistry of multiple substituents on the oxane ring. acs.orgyoutube.com
Coupling of Chiral Fragments: A route to thermodynamically less favorable 2,6-trans-tetrahydropyrans has been developed by coupling hydroxyethyl-tethered cyclopropanols with aldehydes. nih.gov
The key bond-forming step in the synthesis of this compound is the nucleophilic attack of the piperazine nitrogen onto the oxane ring. This falls under the broad category of piperazine functionalization. While classic N-alkylation with alkyl halides is common, modern cross-coupling reactions have greatly expanded the scope of piperazine derivatization. nih.gov
For example, Buchwald-Hartwig and Ullmann-type C-N cross-coupling reactions are frequently used to form arylpiperazines. nih.gov In the context of the target molecule, the "coupling" is more of a nucleophilic substitution at a saturated carbon. The synthesis of related structures, such as 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, has been achieved through the N-alkylation of the piperazine with an α-bromo ester in the presence of a base like cesium carbonate. researchgate.net A similar principle applies to the reaction of 1-methylpiperazine with an activated 2-position on the oxane ring.
Derivatization and Functionalization Strategies for the Scaffold
Once the this compound scaffold is assembled, further modifications can be made to fine-tune its properties.
The N-methyl group of the piperazine ring is a key site for chemical modification. A common transformation is N-demethylation, which converts the tertiary amine back to a secondary amine, opening the door for further functionalization. wikipedia.org A classic method for this is the von Braun reaction, though modern variations often use reagents like 1-chloroethyl chloroformate followed by hydrolysis. wikipedia.orggoogle.com The resulting secondary amine can then be reacted with a wide range of electrophiles, such as alkyl halides, acyl chlorides, or isocyanates, to install new N-substituents, thereby creating a library of analogues from a common intermediate.
Chemical Transformations of the Oxane Ring
The oxane ring in this compound is a tetrahydropyranyl (THP) ether. The reactivity of this moiety is well-documented in organic synthesis, where the THP group is commonly employed as a protecting group for alcohols. Consequently, the primary chemical transformation of the oxane ring in this context is its cleavage under acidic conditions to regenerate the parent piperazine derivative.
The stability of the THP ether linkage is subject to the reaction conditions. While generally stable to basic, reductive, and organometallic reagents, it is labile to acid-catalyzed hydrolysis. nih.govorganic-chemistry.org This susceptibility is due to the acetal (B89532) nature of the linkage.
The mechanism of cleavage involves protonation of the oxane oxygen atom by an acid catalyst. This is followed by the departure of the piperazine moiety, resulting in a resonance-stabilized carbocation. Subsequent attack by a nucleophile, such as water, on this carbocation leads to the formation of a hemiacetal, which is in equilibrium with the ring-opened hydroxyaldehyde. The other product of this reaction is 1-methylpiperazine. nih.govyoutube.com
A variety of acidic reagents can be employed to effect the cleavage of the oxane ring. The choice of reagent and reaction conditions can be tailored to the specific substrate and the desired outcome. Mild acidic conditions are often sufficient for this transformation.
Table 1: Common Reagents and Conditions for the Cleavage of Tetrahydropyranyl Ethers
| Reagent(s) | Solvent(s) | Temperature | Reference(s) |
| Acetic acid, Tetrahydrofuran, Water | Acetic acid/THF/H₂O | Room Temperature to 45°C | google.com |
| p-Toluenesulfonic acid (p-TsOH) | Methanol or Ethanol | Room Temperature | youtube.com |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temperature | nih.gov |
| Trifluoroacetic acid (TFA) | Dichloromethane | Room Temperature | nih.gov |
| Hydrochloric acid (HCl) | Various | Room Temperature | nih.gov |
| Bismuth (III) triflate | Solvent-free or various | Room Temperature | organic-chemistry.org |
| Zeolite H-beta | Various | Room Temperature | organic-chemistry.org |
| Titanium (IV) chloride, Acetic anhydride | Dichloromethane | Not specified | organic-chemistry.org |
| N-Bromosuccinimide (NBS), β-Cyclodextrin | Water | Room Temperature | organic-chemistry.org |
It is important to note that while the above reagents are commonly used for the deprotection of THP ethers, specific studies on their application to this compound are not extensively reported in the available literature. However, the fundamental reactivity of the THP ether in this molecule is expected to be consistent with these established principles. The presence of the basic piperazine moiety may influence the reaction kinetics, potentially requiring stoichiometric amounts of acid to achieve efficient cleavage.
Beyond acidic cleavage, the oxane ring in this compound is generally stable under a range of other reaction conditions, a property that makes the THP group a useful protecting group in multi-step syntheses. organic-chemistry.orggoogle.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Identification of Key Structural Determinants for Molecular Interactions
The molecular architecture of 1-Methyl-4-(oxan-2-yl)piperazine suggests several key determinants for its interaction with biological targets. The piperazine (B1678402) ring, with its two nitrogen atoms, can participate in various non-covalent interactions. The tertiary amine of the 1-methyl group is basic and can form ionic bonds or hydrogen bonds with acidic residues in a protein binding pocket. The second nitrogen atom, linking to the oxane ring, is a potential hydrogen bond acceptor.
The oxane ring itself, while generally considered less interactive than aromatic systems, possesses an oxygen atom that can act as a hydrogen bond acceptor. The stereochemistry at the C2 position of the oxane ring, where it connects to the piperazine, introduces a chiral center. This chirality can be a critical determinant for selective binding to a target, as different enantiomers may exhibit vastly different biological activities.
In broader terms, the piperazine scaffold is recognized as a "privileged structure" in drug discovery. nih.gov Its substitution pattern is crucial for activity. Analysis of various piperazine-containing drugs shows that N1 and N4 substitutions are most common, highlighting the importance of these positions for modulating biological effects. nih.gov For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, the replacement of a piperidine (B6355638) with a piperazine ring significantly altered the affinity for the sigma-1 receptor, demonstrating the profound impact of this core structure on selectivity. nih.gov
Design and Synthesis of Analogues for SAR Elucidation
To thoroughly understand the SAR of this compound, a systematic synthesis of analogues is necessary. This involves modifications at three key positions: the piperazine core, the oxane ring, and through bioisosteric replacements.
The 1-methyl group on the piperazine nitrogen is a primary site for modification. Varying the size and electronics of this substituent can probe the steric and electronic requirements of a potential binding pocket.
| Compound | R1 | R2 | Biological Activity (Hypothetical) |
| This compound | CH₃ | H | Baseline |
| Analogue 1 | H | H | May show altered selectivity or potency |
| Analogue 2 | CH₂CH₃ | H | Probes for larger hydrophobic pocket |
| Analogue 3 | Cyclopropyl | H | Introduces conformational restriction |
| Analogue 4 | CH₃ | 3-Fluoro | Modulates pKa and potential for H-bonding |
This table presents hypothetical analogues to illustrate a systematic substitution strategy.
The synthesis of such analogues would typically involve the reaction of a suitably protected 4-(oxan-2-yl)piperazine with various alkylating or acylating agents, followed by deprotection.
The oxane ring offers multiple positions for substitution to explore how changes in this region affect biological activity. Substituents can alter the ring's conformation, lipophilicity, and potential for hydrogen bonding. For example, introducing hydroxyl or methoxy (B1213986) groups could probe for interactions with polar residues in a binding site.
| Compound | R3 | R4 | Biological Activity (Hypothetical) |
| This compound | H | H | Baseline |
| Analogue 5 | 4-OH | H | Increased polarity, potential H-bond donor |
| Analogue 6 | H | 3-CH₃ | Increased lipophilicity, steric bulk |
| Analogue 7 | 4-F | H | Modulates electronics and metabolic stability |
This table presents hypothetical analogues for SAR exploration on the oxane ring.
The synthesis of these analogues could be achieved by starting with appropriately substituted oxane precursors or through stereoselective functionalization of the oxane ring in a later step. The stability of substituted oxetanes, a related cyclic ether, is known to be influenced by the substitution pattern, with 3,3-disubstitution conferring greater stability. nih.gov This principle may also apply to the oxane ring.
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. tcichemicals.com Both the piperazine and oxane rings are amenable to such replacements.
For the piperazine core, various bioisosteres have been explored. enamine.netcambridgemedchemconsulting.com These include constrained analogues like diazabicycloalkanes or spiro-diamines, which can lock the molecule into a specific conformation. enamine.net For example, replacing a piperazine with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity in some cases. enamine.net
The oxane ring can be replaced with other cyclic systems to modulate properties. For instance, a cyclohexane (B81311) ring would remove the hydrogen bond accepting oxygen, while a morpholine (B109124) ring would introduce an additional nitrogen atom.
| Scaffold Component | Bioisosteric Replacement | Rationale |
| Piperazine | Homopiperazine | Increased flexibility and distance between nitrogens |
| Piperazine | Diazaspiro[3.3]heptane | Introduces spirocyclic center, may lower logD |
| Oxane Ring | Cyclohexane | Removes hydrogen bond acceptor, increases lipophilicity |
| Oxane Ring | Morpholine | Introduces another heteroatom, potentially altering solubility and interactions |
This table illustrates potential bioisosteric replacements for the core scaffolds of this compound.
Conformational Analysis and its Impact on Ligand-Biomolecule Recognition
The three-dimensional shape of this compound is a critical factor in its ability to bind to a biological target. Both the piperazine and oxane rings predominantly adopt a chair conformation. The linkage between the two rings creates a flexible bond, allowing for different relative orientations.
Computational modeling and techniques like NMR spectroscopy can be used to determine the preferred conformation in solution and to model its interaction with a hypothetical receptor. A study on 1-(2-pyrimidinyl)piperazine derivatives highlighted the importance of defining a bioactive conformation and developing a pharmacophore model based on it. nih.gov Such models can guide the design of new, more potent analogues.
The presence of the 1-methyl group on the piperazine ring can influence the ring's conformational equilibrium and the orientation of the lone pair of electrons on the adjacent nitrogen, which can be crucial for receptor interaction.
Physicochemical Property Optimization for Research Applications (e.g., solubility for in vitro assays)
For a compound to be useful in research, particularly in in vitro assays, it must possess suitable physicochemical properties, with aqueous solubility being paramount. The piperazine moiety is often incorporated into molecules to enhance solubility due to its basic nature and the ability to form salts. researchgate.netnih.gov
Salt formation: The basic nitrogen of the 1-methylpiperazine (B117243) can be protonated to form a hydrochloride or other salt, which typically has much higher aqueous solubility.
Introduction of polar groups: As discussed in the SAR section, adding polar groups like hydroxyls to the oxane ring would be expected to increase solubility.
Bioisosteric replacement: Replacing the oxane ring with a more polar heterocycle could also enhance solubility.
The optimization of these properties is a key aspect of the drug discovery process, ensuring that a compound with promising biological activity can be effectively studied.
Preclinical Pharmacological and Mechanistic Characterization
In Vitro Target Identification and Validation Approaches
Initial in vitro screening is crucial for identifying the primary molecular targets of a new compound and understanding its selectivity. For 1-methyl-4-(oxan-2-yl)piperazine, these early-stage investigations are foundational to predicting its therapeutic potential and guiding further development.
Currently, there is a lack of publicly available data specifically detailing the receptor binding affinity and selectivity profile of this compound. However, the broader class of piperazine (B1678402) derivatives has been shown to interact with a range of receptors. For instance, certain piperazine-containing molecules have demonstrated affinity for the µ-opioid receptor. nih.gov Molecular modeling studies on some piperazine derivatives suggest that specific structural features, such as the orientation of side chains and the potential for hydrogen bonding, are critical for receptor interaction. nih.gov Future research will need to determine if this compound shares these or other receptor binding characteristics.
Data on the direct enzymatic inhibition by this compound is not yet available. However, related piperazine compounds have been investigated as enzyme inhibitors. For example, novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1 and 2 (ACC1/2). nih.gov These studies highlight the potential for the piperazine scaffold to be a platform for the development of enzyme inhibitors. nih.gov The specific inhibitory activities and mechanisms of this compound against a panel of enzymes remain to be determined.
The effects of this compound on ion channel function have not been specifically reported. The modulation of mitochondrial ion channels by various pharmacological agents is an area of active research, as these channels play a critical role in cellular physiology and pathology. nih.gov Given the diverse biological activities of piperazine-containing compounds, future studies should investigate the potential for this compound to modulate the activity of various ion channels.
Cellular Mechanism-of-Action Investigations
Understanding how a compound affects cellular processes is key to deciphering its mechanism of action. For this compound, such investigations are essential to bridge the gap between molecular target interaction and physiological response.
Specific cell-based functional assay data for this compound is not currently in the public domain. However, related piperazine derivatives have been evaluated in various cellular assays. For instance, certain 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives have been assessed for their cytotoxic activity against breast cancer cell lines using the MTT assay. mdpi.com These studies provide a framework for how the biological activity of piperazine-based compounds can be evaluated at the cellular level. mdpi.com
There is no available information on the effects of this compound on intracellular signaling pathways. Analysis of signaling pathways is critical to understanding the downstream consequences of a compound's interaction with its molecular target(s). Future research in this area will be vital to fully characterize the mechanism of action of this compound.
Biomolecular Interaction Mapping
While direct experimental studies mapping the biomolecular interactions of this compound are not extensively documented in publicly available literature, the structural motifs of the molecule allow for informed predictions of its potential binding modes. The piperazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor. This dual capacity is a key feature in the interaction of many piperazine-containing drugs with their biological targets.
The oxane ring introduces a degree of conformational rigidity and potential for hydrophobic interactions. Furthermore, the oxygen atom within the oxane ring can also participate in hydrogen bonding. The N-methyl group can influence the basicity of the adjacent nitrogen atom and provide a site for van der Waals interactions within a protein's binding pocket.
Drawing parallels from related structures, piperazine derivatives have been shown to interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, studies on various piperazine-containing molecules have demonstrated their ability to bind to the active or allosteric sites of enzymes, often involving a combination of hydrogen bonds and hydrophobic contacts. nih.gov The specific geometry and electronic distribution of this compound would dictate its precise interaction map with a given biomolecular target.
High-Throughput Screening (HTS) Applications in Chemical Biology Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. youtube.com The piperazine scaffold is frequently identified in HTS campaigns due to its favorable physicochemical properties and its ability to serve as a versatile template for chemical diversification. nih.gov
Compounds with the this compound core structure could be valuable components of screening libraries for several reasons. The piperazine moiety often imparts aqueous solubility, a desirable trait for compounds in biological assays. The synthetic tractability of the piperazine ring allows for the creation of diverse libraries of analogues, which can be used to explore the structure-activity relationships (SAR) of initial HTS hits.
For example, HTS campaigns targeting novel inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) or acetylcholinesterase have successfully identified piperazine-derived compounds. nih.govnih.gov These studies underscore the potential of piperazine-based scaffolds to yield potent and selective modulators of protein function. While specific HTS data for this compound is not available, its structural characteristics suggest it could be a promising candidate for inclusion in screening libraries aimed at discovering novel chemical probes and therapeutic leads.
Interactive Table: Potential HTS Applications for Scaffolds Related to this compound
| Target Class | Example Target | Rationale for Screening Piperazine Scaffolds |
|---|---|---|
| Enzymes | Dipeptidyl peptidase-IV (DPP-IV) | Piperazine derivatives have shown inhibitory activity. nih.gov |
| Enzymes | Acetylcholinesterase (AChE) | Piperazine derivatives have been identified as inhibitors. nih.gov |
| GPCRs | Serotonin (B10506) Receptors | The piperazine motif is a common feature in serotonin receptor ligands. |
Preclinical in vitro Metabolic Stability and Reactivity (excluding human metabolism)
The metabolic stability of a compound is a critical parameter in preclinical development, as it influences the compound's pharmacokinetic profile and potential for generating reactive metabolites. In vitro assays using liver microsomes from preclinical species are commonly employed to assess metabolic stability. nih.gov
The piperazine ring itself can be susceptible to metabolism. Common metabolic pathways for piperazine-containing compounds include N-dealkylation, oxidation of the piperazine ring, and ring opening. The presence of the N-methyl group in this compound provides a likely site for N-demethylation by cytochrome P450 (CYP) enzymes.
Studies on related piperazine derivatives have shown that structural modifications can significantly impact metabolic stability. For instance, in a series of atypical dopamine (B1211576) transporter (DAT) inhibitors, the replacement of a piperazine ring with a piperidine (B6355638) ring resulted in improved metabolic stability in rat liver microsomes. nih.govresearchgate.net This suggests that the piperazine moiety can be a metabolic liability.
The oxane ring in this compound is generally considered to be more metabolically stable than many other cyclic ethers. However, hydroxylation on the oxane ring is a potential metabolic pathway.
Interactive Table: Predicted Metabolic Pathways for this compound Based on Related Compounds
| Metabolic Reaction | Predicted Site | Enzyme Family | Consequence |
|---|---|---|---|
| N-Demethylation | Methyl group on piperazine | Cytochrome P450 | Formation of 4-(oxan-2-yl)piperazine |
| Ring Hydroxylation | Carbon atoms of the piperazine ring | Cytochrome P450 | Formation of hydroxylated metabolites |
| Ring Hydroxylation | Carbon atoms of the oxane ring | Cytochrome P450 | Formation of hydroxylated metabolites |
Regarding reactivity, the piperazine ring does not typically contain structural alerts that would suggest a high propensity for forming reactive metabolites. However, metabolic activation can sometimes lead to the formation of reactive iminium ions, although this is more commonly associated with certain structural contexts not present in this specific molecule. In vitro assays using trapping agents can be employed to investigate the potential for reactive metabolite formation.
Computational Chemistry and Molecular Modeling Investigations
Ligand-Based Drug Design (LBDD) Methodologies
In the absence of a known three-dimensional structure of a biological target, LBDD methods leverage the information from a set of molecules known to be active. These techniques are foundational in identifying the key chemical features responsible for a compound's biological effects.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for a series of compounds related to 1-Methyl-4-(oxan-2-yl)piperazine would typically include features such as hydrogen bond acceptors (e.g., the oxygen in the oxane ring and the tertiary amine nitrogens), hydrogen bond donors (if any in an active analogue), hydrophobic regions (e.g., the cyclohexane-like portion of the oxane ring), and positive ionizable features (the methylated piperazine (B1678402) nitrogen).
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases virtually. This process filters for molecules that match the defined spatial arrangement of features, rapidly identifying potential hits for further investigation. For instance, a virtual screening campaign could be initiated to find other compounds in a commercial or proprietary library that share the key features of an active series containing the this compound scaffold.
Hypothetical Pharmacophore Model Features for this compound Analogues
| Feature Type | Potential Origin in Scaffold | Geometric Constraints (Illustrative) |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Oxane Ring Oxygen | Vectorial, specific location |
| Hydrogen Bond Acceptor (HBA) | Piperazine Nitrogen Atoms | Vectorial, specific locations |
| Positive Ionizable (PI) | Methylated Piperazine Nitrogen | Spherical, centered on the nitrogen |
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a compound with its biological activity. To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with a range of measured biological activities (e.g., IC50 values) would be required.
For each compound in the series, a set of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape). Statistical methods such as multiple linear regression or machine learning algorithms would then be used to generate an equation that links these descriptors to the observed activity. A robust QSAR model can subsequently predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Illustrative QSAR Data Table for a Hypothetical Series
| Compound ID | Structure | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Experimental Activity (IC50, nM) | Predicted Activity (IC50, nM) |
|---|---|---|---|---|---|
| Analog 1 | [Structure] | 2.1 | 45.2 | 150 | 145 |
| Analog 2 | [Structure] | 2.3 | 48.5 | 110 | 115 |
| This compound | [Structure] | 1.9 | 46.8 | Untested | 180 (Predicted) |
Note: The descriptor values and activity data in this table are purely hypothetical and for illustrative purposes.
Structure-Based Drug Design (SBDD) Methodologies
When the 3D structure of the biological target (e.g., a receptor or enzyme) is available, SBDD methods can be employed to design and optimize ligands. These techniques provide detailed insights into how a ligand interacts with its target at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. In a hypothetical scenario, if this compound were to be investigated as an inhibitor of a specific enzyme, molecular docking would be used to place the molecule into the enzyme's active site.
The process involves a scoring function that estimates the binding affinity for different poses. A successful docking study would reveal key interactions, such as hydrogen bonds between the piperazine or oxane moieties and amino acid residues in the active site, or hydrophobic interactions. The results can be used to rank potential drug candidates and suggest chemical modifications to improve binding.
Hypothetical Docking Results for this compound
| Target Protein | Binding Site | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Kinase X | ATP-binding pocket | -8.5 | Asp145, Lys72, Val23 |
Note: The values and residues in this table are for illustrative purposes only.
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the protein-ligand complex over time. An MD simulation of a docked this compound-protein complex would involve simulating the movements and interactions of all atoms in the system for a specific duration (nanoseconds to microseconds).
The resulting trajectory provides valuable information on the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in the binding site. This can confirm the key interactions predicted by docking and reveal other transient interactions that may be important for binding.
To obtain a more accurate estimation of the binding affinity than that provided by docking scores, binding free energy calculations can be performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to snapshots from an MD simulation trajectory.
These calculations provide a more rigorous, albeit computationally expensive, prediction of the free energy of binding (ΔG_bind). A negative and large ΔG_bind value suggests a strong and stable interaction between the ligand and its target. This quantitative prediction is highly valuable for lead optimization, allowing for a more precise comparison of the binding affinities of different analogues.
Advanced Analytical and Characterization Techniques in Chemical Research
Spectroscopic Methods for Structural Elucidation (NMR, Mass Spectrometry, IR)
Spectroscopic techniques are paramount in piecing together the molecular puzzle of a compound like 1-Methyl-4-(oxan-2-yl)piperazine. Each method provides unique and complementary information, leading to an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy would provide a detailed map of the atomic framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the piperazine (B1678402) ring, the piperazine ring protons, the protons of the oxane ring, and the methine proton at the junction between the two rings. The chemical shifts and coupling patterns of these protons would confirm their connectivity.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include the methyl carbon, the four distinct carbons of the piperazine ring, and the five carbons of the oxane ring, including the characteristic signal of the acetal (B89532) carbon (C2 of the oxane ring).
Mass Spectrometry (MS) serves to determine the molecular weight and can offer clues about the compound's fragmentation pattern, further corroborating the proposed structure. For this compound (C₁₀H₂₀N₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. Fragmentation patterns would likely involve the cleavage of the C-N bonds of the piperazine ring and the C-O bond of the oxane ring.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by C-H stretching vibrations of the alkyl and methylene (B1212753) groups, C-N stretching of the piperazine ring, and prominent C-O stretching bands associated with the oxane moiety. The absence of certain bands, such as O-H or N-H stretches, would also be informative.
| Spectroscopic Data (Predicted) | This compound |
| ¹H NMR | Signals for N-CH₃, piperazine CH₂, oxane CH₂, and oxane CH protons. |
| ¹³C NMR | Signals corresponding to the 10 carbon atoms in distinct chemical environments. |
| Mass Spec (HRMS) | Molecular ion peak confirming the elemental composition C₁₀H₂₀N₂O. |
| IR Spectroscopy | Characteristic absorptions for C-H, C-N, and C-O bonds. |
Chromatographic Techniques for Compound Purity and Identification
Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for its identification within a mixture.
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a reaction and for preliminary purity assessment. tandfonline.comtandfonline.com For this compound, a suitable solvent system would be developed to achieve good separation from any starting materials or by-products. tandfonline.com The resolved spot, visualized under UV light or with a staining agent, would have a characteristic retention factor (Rf) value. tandfonline.com
High-Performance Liquid Chromatography (HPLC) offers a more precise and quantitative measure of purity. A reversed-phase HPLC method would likely be developed, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. researchgate.net The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. HPLC can also be used for the preparative purification of the compound. For piperazine derivatives, various HPLC methods have been developed for their determination and separation. researchgate.net
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds. researchgate.net Given the likely volatility of this compound, GC could be employed to determine its purity. The retention time of the compound on the GC column would be a characteristic identifier.
| Chromatographic Method | Application for this compound |
| TLC | Reaction monitoring and preliminary purity checks. tandfonline.comtandfonline.com |
| HPLC | Quantitative purity assessment and preparative purification. researchgate.netresearchgate.net |
| GC-MS | Purity assessment and identification based on retention time and mass spectrum. researchgate.net |
X-ray Crystallography for Solid-State Structure and Co-crystallization with Biomolecules
X-ray Crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. If this compound can be crystallized, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the piperazine and oxane rings. iucr.orgiucr.org This technique would also reveal the packing of the molecules in the crystal lattice. iucr.org The crystal structures of piperazine and its derivatives have been extensively studied, providing a basis for understanding the intermolecular interactions that govern their solid-state properties. nih.govresearchgate.netnih.gov
Furthermore, the ability to co-crystallize this compound with a biological macromolecule, such as a protein or enzyme, would be invaluable in structure-based drug design. The resulting co-crystal structure would elucidate the specific binding interactions between the small molecule and its biological target, guiding the design of more potent and selective analogs.
Chiroptical Spectroscopy for Enantiomeric Purity (if applicable)
The structure of this compound contains a chiral center at the C2 position of the oxane ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy encompasses a set of techniques that are sensitive to this chirality and can be used to determine the enantiomeric purity of a sample. saschirality.orgvanderbilt.edu
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. saschirality.org Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. By comparing the experimental CD spectrum to that of a known enantiomer or to theoretical predictions, the absolute configuration of the predominant enantiomer can be determined.
Optical Rotation , measured using a polarimeter, is another chiroptical technique that can distinguish between enantiomers. saschirality.org Each enantiomer will rotate the plane of polarized light by an equal and opposite amount. The specific rotation is a characteristic physical property of a chiral compound and can be used to determine its enantiomeric excess. The synthesis of chiral piperazine derivatives and the study of their chiroptical properties is an active area of research. nih.gov
| Chiroptical Technique | Application for this compound |
| Circular Dichroism (CD) | Determination of absolute configuration and enantiomeric purity. saschirality.org |
| Optical Rotation | Measurement of enantiomeric excess. saschirality.org |
Ethical Considerations in Chemical Biology Research
Principles of Responsible Conduct in Chemical Research
The responsible conduct of research encompasses several key principles that guide scientists in their work. openaccessgovernment.org These include:
Honesty and Integrity: Researchers have a fundamental responsibility to be truthful in all aspects of their work, from proposing and performing experiments to reporting results. memphis.edu This includes avoiding fabrication, falsification, and plagiarism.
Objectivity: Striving for objectivity and avoiding bias in experimental design, data analysis, and interpretation is crucial for the credibility of research. openaccessgovernment.org
Openness and Transparency: Sharing data, results, and methods allows for verification and builds upon the collective knowledge of the scientific community. openaccessgovernment.orgnumberanalytics.com
Accountability: Researchers are accountable for their professional actions and should be able to justify their decisions and findings. openaccessgovernment.org
Fairness: This principle applies to the fair treatment of colleagues, the appropriate crediting of contributions through authorship, and the unbiased review of the work of others. openaccessgovernment.org
Stewardship: This involves the responsible management of research resources, including funding, equipment, and the training and mentorship of the next generation of scientists. openaccessgovernment.org
The American Chemical Society provides a "Chemist's Code of Conduct" that outlines the responsibilities of chemists to the public, the science of chemistry, the profession, and their employers and students. memphis.edu
Data Integrity and Reproducibility in Preclinical Investigations
Data integrity and reproducibility are at the heart of the scientific method and are essential for the translation of preclinical findings into clinical applications. researchgate.net
Data Integrity: This refers to the accuracy, completeness, and reliability of data throughout its lifecycle. researchgate.net It is maintained through meticulous record-keeping, proper data management, and the use of validated experimental methods. numberanalytics.com The ALCOA principles (Attributable, Legible, Contemporaneous, Original, and Accurate) are often cited as a framework for ensuring data integrity. trilogywriting.com
Reproducibility: This is the ability of an independent researcher to obtain the same or similar results by following the original study's methodology. nih.govnih.gov A lack of reproducibility in preclinical research is a significant concern, as it can lead to wasted resources and a delay in the development of new therapies. trilogywriting.com To enhance reproducibility, researchers are encouraged to provide detailed experimental protocols, pre-specify their data analysis plans, and ensure transparency in their reporting. nih.govnih.gov
Adherence to these ethical principles is not only a professional obligation but also a critical factor in maintaining public trust in the scientific enterprise.
Future Research Directions and Broader Academic Impact
Development of Novel Molecular Probes and Chemical Tools
The structure of 1-methyl-4-(oxan-2-yl)piperazine is well-suited for the development of novel molecular probes. The piperazine (B1678402) nitrogen atoms offer sites for conjugation to fluorophores, biotin, or other reporter tags. Such tagged derivatives could be invaluable tools for imaging, pull-down assays, and target identification studies.
Future research could focus on synthesizing a variety of functionalized probes. For instance, attaching a fluorescent dye would allow for the visualization of the compound's subcellular localization, providing insights into its mechanism of action. Similarly, immobilizing the compound on a solid support could facilitate affinity chromatography experiments to isolate and identify its binding partners from cell lysates.
Table 1: Potential Molecular Probes Based on this compound
| Probe Type | Reporter Tag | Potential Application |
| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, uptake studies |
| Affinity Probe | Biotin, Desthiobiotin | Target identification, protein pull-down assays |
| Photoaffinity Probe | Benzophenone, Arylazide | Covalent labeling of binding partners |
Exploration of Diverse Biological Targets Based on Scaffold Versatility
The this compound scaffold is a versatile starting point for exploring a wide range of biological targets. The piperazine ring is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties and serving as a key interaction motif with targets such as G-protein coupled receptors (GPCRs), ion channels, and kinases. mdpi.com The oxane ring can influence solubility and metabolic stability, and its stereochemistry can be varied to optimize binding interactions.
Future investigations should involve screening this compound and its derivatives against diverse panels of biological targets. High-throughput screening campaigns could quickly identify initial hits, which could then be optimized through medicinal chemistry efforts. The inherent chirality of the oxan-2-yl group also presents an opportunity for stereoselective synthesis to explore how different stereoisomers interact with chiral biological macromolecules.
Contribution to Fundamental Understanding of Heterocyclic Chemistry and Molecular Recognition
The synthesis and conformational analysis of this compound can contribute to the fundamental understanding of heterocyclic chemistry. The interplay between the piperazine and oxane rings can lead to interesting conformational preferences that may dictate biological activity. Detailed NMR spectroscopic studies, X-ray crystallography, and computational modeling could elucidate the preferred three-dimensional structures of this molecule.
Furthermore, studying the non-covalent interactions of this compound with various host molecules or biological receptors will enhance our understanding of molecular recognition. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the methyl group can participate in hydrophobic interactions. The oxygen atom in the oxane ring also presents an additional hydrogen bond acceptor site. A systematic study of how modifications to this scaffold affect binding affinity and selectivity would provide valuable data for developing predictive models of molecular interactions.
Design of Targeted Chemical Libraries for Specific Biological Pathways
Based on initial screening results, this compound can serve as a core scaffold for the design and synthesis of targeted chemical libraries. By systematically modifying the substituents on either the piperazine or oxane rings, a library of analogs can be created to probe specific biological pathways. For example, if initial studies suggest an effect on a particular kinase, a library could be designed to optimize this activity and improve selectivity.
The synthesis of such libraries can be achieved through various synthetic routes. The piperazine moiety can be readily functionalized through N-alkylation or N-arylation reactions. chemicalbook.com The oxane ring, while more synthetically challenging, offers opportunities for diversification through functionalization at various positions. This approach could lead to the discovery of potent and selective modulators of important disease-related pathways.
Table 2: Illustrative Targeted Chemical Library Based on this compound
| Scaffold | R1 (on Piperazine) | R2 (on Oxane) | Potential Target Class |
| 4-(oxan-2-yl)piperazine | Methyl | H | Initial Scaffold |
| 4-(oxan-2-yl)piperazine | Ethyl, Propyl, Benzyl | H | Kinases, GPCRs |
| 1-Methylpiperazine (B117243) | --- | Hydroxyl, Amino | Ion Channels |
| 1-Methylpiperazine | --- | Phenyl, Pyridyl | Proteases |
Q & A
What are the established synthetic methodologies for preparing 1-Methyl-4-(oxan-2-yl)piperazine, and what key reaction parameters influence yield?
Level : Basic
Methodological Answer :
Synthesis typically involves alkylation of the piperazine core with oxane derivatives. Key steps include:
- Coupling Reactions : Use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to facilitate amide or ester bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) enhance reactivity and solubility .
- Catalysts : Palladium or nickel catalysts improve cross-coupling efficiency in heterocyclic systems .
- Purification : Recrystallization or column chromatography ensures high purity (>95%) .
Critical Parameters : Reaction temperature (60–100°C), pH control, and stoichiometric ratios of reactants significantly affect yield (typically 60–85%) .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine ring conformation .
- X-ray Crystallography : Resolves 3D structure, including chair conformation of the piperazine ring and hydrogen-bonding networks (e.g., O—H⋯N interactions) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=O, N–H stretches) .
How can computational chemistry predict the conformational dynamics of this compound in receptor-ligand interactions?
Level : Advanced
Methodological Answer :
- Molecular Docking : Models interactions with biological targets (e.g., serotonin receptors) by analyzing steric and electronic complementarity .
- Molecular Dynamics (MD) Simulations : Predicts stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects) .
- DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
Case Study : MD simulations of analogous piperazines show that the oxane ring’s chair conformation enhances binding affinity to G-protein-coupled receptors .
What strategies resolve contradictions in reported biological activities of piperazine derivatives?
Level : Advanced
Methodological Answer :
Discrepancies in biological data (e.g., receptor binding affinities) arise from:
- Varied Assay Conditions : Standardize protocols (e.g., radioligand binding assays at 25°C vs. 37°C) .
- Stereochemical Purity : Use chiral HPLC to isolate enantiomers, as racemic mixtures may obscure activity .
- Structural Confounders : Compare derivatives (e.g., 1-methyl vs. 1-ethyl substituents) to isolate functional group effects .
Example : Fluorine substitution on pyridine rings in analogs like 1-Methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine increases metabolic stability but reduces solubility .
How can regioselective functionalization of the piperazine ring be achieved in this compound?
Level : Advanced
Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of secondary amines) .
- Directed Metalation : Use lithiation strategies to target specific positions on the piperazine ring .
- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces side products .
Data Insight : A study on 1-aroylpiperazines achieved >90% regioselectivity using Pd-catalyzed C–H activation .
What are the challenges in correlating in vitro data with in vivo efficacy for this compound?
Level : Advanced
Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability to predict pharmacokinetics .
- Blood-Brain Barrier Penetration : LogP values (~2.5) and polar surface area (<90 Ų) influence CNS activity .
- Toxicity Screening : Use zebrafish models or high-throughput cytotoxicity assays to identify off-target effects .
How does the oxane ring influence the compound’s physicochemical properties?
Level : Basic
Methodological Answer :
- Lipophilicity : The oxane ring increases LogP by ~0.5 units compared to non-cyclic ethers, enhancing membrane permeability .
- Hydrogen Bonding : Oxygen atoms in the oxane ring participate in intermolecular interactions, affecting solubility and crystallization .
- Conformational Rigidity : Restricts rotational freedom, stabilizing bioactive conformations .
What advanced analytical methods quantify trace impurities in synthesized batches?
Level : Advanced
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
